Duloxetine-d7 Maleate chemical structure and molecular weight
Duloxetine-d7 Maleate chemical structure and molecular weight
An In-Depth Technical Guide to Duloxetine-d7 Maleate for Advanced Research
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Duloxetine-d7 Maleate, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, structure, and critical applications in modern pharmacology and bioanalysis, grounding all claims in established scientific literature.
Introduction: The Significance of Isotopic Labeling in Duloxetine Research
Duloxetine is a widely prescribed therapeutic agent for major depressive disorder (MDD), generalized anxiety disorder, and neuropathic pain.[1][2][3] Its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1][4] Duloxetine-d7 Maleate is a stable, isotopically labeled version of Duloxetine, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium.
This substitution is not trivial; the increased mass of deuterium can alter the vibrational energy of carbon-deuterium bonds compared to carbon-hydrogen bonds. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve the cleavage of these bonds, particularly cytochrome P450-mediated oxidation. The strategic placement of deuterium offers two primary advantages in a research context:
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Altered Pharmacokinetics: Deuteration can lead to a modified metabolic profile, potentially reducing the formation of certain metabolites, decreasing clearance, and increasing the drug's half-life.[5][6] This allows researchers to investigate structure-activity relationships and develop next-generation therapeutics with potentially improved safety and tolerability profiles.[6]
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Internal Standard for Bioanalysis: Due to its chemical identity with the parent drug but distinct mass, Duloxetine-d7 is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).[7] It co-elutes with the unlabeled analyte but is easily distinguishable by the mass spectrometer, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.
Physicochemical and Structural Characterization
The fundamental properties of Duloxetine-d7 Maleate are critical for its application in experimental settings. It is typically supplied as an off-white solid.[8]
Core Properties
A summary of the key physicochemical data for Duloxetine-d7 Maleate is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₆D₇NO₅S | [8][9][10][11] |
| Molecular Weight | 420.53 g/mol | [9][10][11][12] |
| Parent Compound | Duloxetine-d7 | [12][13] |
| Salt Form | Maleate | [8][9][10] |
| Common Synonyms | (γS)-N-Methyl-γ-(1-naphthalenyloxy-d7)-2-thiophenepropanamine Maleate | [8][11] |
Chemical Structure
The structure consists of the deuterated Duloxetine cation and the maleate anion. The seven deuterium atoms are located on the naphthalene ring system.
Caption: 2D representation of Duloxetine-d7 cation and Maleate anion.
Synthesis and Quality Control
Synthesis Pathway Overview
The synthesis of Duloxetine-d7 Maleate follows the established route for unlabeled Duloxetine, with the critical substitution of a deuterated starting material.[2] A common synthetic pathway for the parent compound starts with 2-acetylthiophene, which undergoes a Mannich aminomethylation, followed by stereoselective reduction and etherification with 1-fluoronaphthalene.[2] For the deuterated analog, a perdeuterated 1-fluoronaphthalene (1-fluoro-d7-naphthalene) is used in the etherification step to introduce the seven deuterium atoms. The final product is then reacted with maleic acid to form the stable maleate salt.
Caption: Generalized synthetic workflow for Duloxetine-d7 Maleate.
Analytical Characterization Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of Duloxetine-d7 Maleate.
Protocol 1: Identity and Isotopic Enrichment via LC-MS/MS
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Objective: To confirm the molecular weight of the cation and determine the percentage of d7-isotopic enrichment.
-
Methodology:
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Sample Preparation: Prepare a 1 µg/mL solution of Duloxetine-d7 Maleate in a 50:50 acetonitrile:water mobile phase.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile with 0.1% formic acid over 5 minutes.
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Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
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Data Acquisition: Perform a full scan analysis from m/z 200-500 to identify the parent ion. The expected m/z for the Duloxetine-d7 cation [M+H]⁺ is approximately 305.5. The unlabeled Duloxetine cation [M+H]⁺ has an m/z of 298.4.
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Analysis: Integrate the peak areas for the d7 species and any detected lower-deuterated (d0-d6) species to calculate the isotopic purity. High-quality lots typically exhibit >97% d7 enrichment.[14]
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Protocol 2: Structural Confirmation via ¹H-NMR
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Objective: To confirm the molecular structure and verify the absence of protons on the naphthalene ring.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Duloxetine-d7 Maleate in 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the presence of characteristic peaks for the thiophene ring, the aliphatic chain, and the N-methyl group.
-
Crucially, verify the significant reduction or complete absence of signals in the aromatic region corresponding to the naphthalene protons (typically ~7.5-8.2 ppm). The integration of this region should be minimal compared to the other proton signals, confirming successful deuteration.
-
Observe the characteristic peaks for the maleate counter-ion (a singlet around 6.0-6.3 ppm).
-
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Core Applications in Drug Development
The Gold Standard Internal Standard
The primary application of Duloxetine-d7 Maleate is as an internal standard (IS) in bioanalytical methods. When quantifying Duloxetine levels in complex matrices like plasma or tissue, an IS is added at a known concentration to every sample, calibrator, and quality control sample.
Why it's effective:
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Physicochemical Similarity: Duloxetine-d7 behaves almost identically to unlabeled Duloxetine during sample extraction, chromatography, and ionization. This ensures that any analyte loss during sample processing is mirrored by the IS, correcting for variability.
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Mass Difference: The +7 Da mass shift allows for complete separation and distinct detection by the mass spectrometer, preventing signal interference.
Caption: Workflow for using a deuterated internal standard in bioanalysis.
Tool for Metabolic Profiling
By strategically replacing hydrogen with deuterium, researchers can slow down metabolic pathways at the site of deuteration. This "metabolic shunting" can reveal alternative metabolic routes or help identify the specific enzymes responsible for a drug's breakdown.[6] Using Duloxetine-d7 in in vitro studies with liver microsomes or hepatocytes can help elucidate the role of naphthalenic oxidation in the overall metabolism of Duloxetine.
Conclusion
Duloxetine-d7 Maleate is far more than a simple labeled compound; it is an enabling tool for precision and innovation in pharmaceutical science. Its role as an internal standard is indispensable for the accurate clinical and preclinical quantification of Duloxetine. Furthermore, its application in metabolic studies provides deeper insights into the drug's disposition, paving the way for the rational design of new chemical entities with optimized pharmacokinetic and safety profiles. For any research team working with Duloxetine, a thorough understanding and proper application of its deuterated analog are fundamental to achieving robust, reliable, and insightful results.
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Dugan, S. E., & Fuller, M. A. (2004). Duloxetine: a dual serotonin-norepinephrine reuptake inhibitor for treatment of major depressive disorder. PubMed. Retrieved February 9, 2026, from [Link]
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